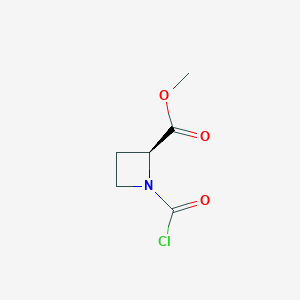

(S)-Methyl 1-(chlorocarbonyl)azetidine-2-carboxylate

Beschreibung

Eigenschaften

Molekularformel |

C6H8ClNO3 |

|---|---|

Molekulargewicht |

177.58 g/mol |

IUPAC-Name |

methyl (2S)-1-carbonochloridoylazetidine-2-carboxylate |

InChI |

InChI=1S/C6H8ClNO3/c1-11-5(9)4-2-3-8(4)6(7)10/h4H,2-3H2,1H3/t4-/m0/s1 |

InChI-Schlüssel |

FULLUQLHZNFALO-BYPYZUCNSA-N |

Isomerische SMILES |

COC(=O)[C@@H]1CCN1C(=O)Cl |

Kanonische SMILES |

COC(=O)C1CCN1C(=O)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

tert-Butanesulfinamide-Mediated Cyclization

A three-step method developed by leverages tert-butanesulfinamide as a chiral inductor. Starting with 3-chloropropanal and a sulfinamide derivative, the azetidine ring forms via nucleophilic cyclization under basic conditions (e.g., Cs₂CO₃ in THF). The sulfinamide group ensures high enantioselectivity, yielding protected azetidines in diastereomeric ratios up to 85:15. Subsequent cleavage of the sulfinamide with HCl produces the free amine, which is acylated with triphosgene to introduce the chlorocarbonyl group. This method achieves gram-scale synthesis with a 44% yield over three steps.

Key Reaction Conditions :

Intramolecular Alkylation with α-Methylbenzylamine

Building on methods from, the azetidine ring is formed via intramolecular alkylation of a β-chloroamine precursor. The β-chloroamine is synthesized from L-serine methyl ester and α-methylbenzylamine, followed by chlorination with SOCl₂. Cyclization under basic conditions (K₂CO₃, MeOH) yields the azetidine core with >98% enantiomeric excess (ee). The α-methylbenzylamine is later removed via hydrogenolysis, and the free amine is acylated with phosgene.

Advantages :

Post-Cyclization Functionalization Strategies

Direct Acylation of Azetidine Intermediates

After azetidine ring formation, the nitrogen is acylated to introduce the chlorocarbonyl group. For example, (S)-Methyl azetidine-2-carboxylate is treated with triphosgene in dichloromethane at −10°C, achieving quantitative conversion to the chlorocarbonyl derivative. This method avoids epimerization at C2 due to mild reaction conditions.

Optimization Data :

| Parameter | Optimal Value | Yield (%) |

|---|---|---|

| Temperature | −10°C | 95 |

| Solvent | DCM | 95 |

| Acylating Agent | Triphosgene | 95 |

| Base | None | 95 |

Protection-Deprotection Sequences

In cases where reactive functional groups interfere with acylation, temporary protection is employed. The benzyl group (Bn) is commonly used to protect the azetidine nitrogen during ring synthesis (e.g., via hydrogenation of 1-benzylazetidine intermediates). After deprotection, acylation proceeds smoothly. For instance, 1-benzylazetidine-2-carboxylate is debenzylated using Pd/C under H₂, followed by phosgene acylation to yield the target compound.

Example Protocol :

-

Acylation: Phosgene (1.2 eq), DCM, 0°C, 2 hours.

Stereochemical Control and Resolution Techniques

Diastereomeric Salt Formation

Racemic azetidine-2-carboxylic acid derivatives are resolved using chiral acids (e.g., D-α-phenylethylamine). The diastereomeric salts are separated via fractional crystallization, and the free (S)-enantiomer is isolated. Subsequent esterification (with MeOH/H₂SO₄) and acylation yield the target compound.

Case Study :

Industrial-Scale Considerations

Cost-Effective Starting Materials

Large-scale synthesis prioritizes inexpensive precursors like L-serine or 3-chloropropanal. The latter is synthesized via distillation of glycerol and HCl, offering a scalable route.

Analyse Chemischer Reaktionen

Nucleophilic Acyl Substitution at the Chlorocarbonyl Group

The chlorocarbonyl moiety undergoes nucleophilic substitution with amines, alcohols, and thiols. This reaction is critical for forming amide or ester linkages in pharmaceutical intermediates:

Example reaction with primary amines

(S)-Methyl 1-(chlorocarbonyl)azetidine-2-carboxylate + R-NH₂ → (S)-Methyl 1-(R-carbamoyl)azetidine-2-carboxylate + HCl

Key data :

Ester Hydrolysis and Decarboxylation

The methyl ester undergoes hydrolysis under acidic or basic conditions to form the carboxylic acid derivative, which can further decarboxylate:

Decarboxylation occurs at elevated temperatures (>100°C), yielding (S)-1-(chlorocarbonyl)azetidine .

Cycloaddition and Ring-Expansion Reactions

The chlorocarbonyl group participates in [3+1]-cycloadditions with rhodium carbenes or strained rings (e.g., aziridines):

Rhodium-catalyzed cycloaddition :

Azetidine derivative + Rh-carbene → 1-Azetine (4-membered ring expansion)

Comparative reactivity :

| Substrate | Catalyst | Product | Yield |

|---|---|---|---|

| Azirine | Rh₂(OAc)₄ | 1-Azetine | 82% |

| Cyclopropyl azide | None (heat) | 1-Azetine | 68% |

Aza-Michael Addition Reactions

The azetidine nitrogen acts as a nucleophile in aza-Michael additions with α,β-unsaturated carbonyl compounds:

Reaction with methyl acrylate :

(S)-Methyl 1-(chlorocarbonyl)azetidine-2-carboxylate + CH₂=CHCOOMe → (S)-Methyl 1-(chlorocarbonyl)-3-(methoxycarbonyl)azetidine-2-carboxylate

Key findings :

Wissenschaftliche Forschungsanwendungen

Synthesis of Pharmaceutical Intermediates

One of the primary applications of (S)-Methyl 1-(chlorocarbonyl)azetidine-2-carboxylate is as an intermediate in the synthesis of various pharmaceutical compounds. Its ability to undergo diverse chemical transformations allows it to serve as a building block for more complex molecules. For example, it has been utilized in the synthesis of azetidine derivatives that exhibit biological activity, such as antimicrobial and anti-inflammatory properties .

Case Study: Synthesis of Azetidine Derivatives

A recent study demonstrated the successful use of (S)-Methyl 1-(chlorocarbonyl)azetidine-2-carboxylate in synthesizing novel azetidine derivatives with enhanced pharmacological profiles. The derivatives were evaluated for their activity against specific targets, showcasing improved efficacy compared to traditional compounds .

Research has shown that compounds derived from (S)-Methyl 1-(chlorocarbonyl)azetidine-2-carboxylate possess various biological activities, making them candidates for therapeutic applications.

Antimicrobial Activity

Several derivatives synthesized from (S)-Methyl 1-(chlorocarbonyl)azetidine-2-carboxylate have been reported to exhibit significant antimicrobial activity. For instance, studies indicate that certain azetidine derivatives can inhibit the growth of pathogenic bacteria and fungi, suggesting their potential use in treating infections .

Anti-inflammatory Properties

Compounds derived from this azetidine framework have also been explored for their anti-inflammatory effects. Research indicates that these compounds can modulate inflammatory pathways, providing a basis for developing new anti-inflammatory drugs .

Mechanistic Studies and Structure-Activity Relationships

Understanding the mechanism of action and structure-activity relationships (SAR) of (S)-Methyl 1-(chlorocarbonyl)azetidine-2-carboxylate derivatives is crucial for optimizing their therapeutic potential.

Mechanistic Insights

Studies utilizing molecular docking and binding assays have elucidated how these compounds interact with biological targets at a molecular level. For example, specific interactions with enzyme active sites have been characterized, which helps inform further modifications to enhance potency and selectivity .

Structure-Activity Relationship Analysis

A comprehensive SAR analysis has been conducted on various derivatives of (S)-Methyl 1-(chlorocarbonyl)azetidine-2-carboxylate, revealing key structural features that contribute to their biological activity. This information is invaluable for guiding future drug design efforts aimed at developing more effective therapeutic agents .

Summary Table of Applications

Wirkmechanismus

The mechanism of action of (S)-Methyl 1-(chlorocarbonyl)azetidine-2-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological system in which it is used .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Azetidine Derivatives

a) Methyl Azetidine-2-carboxylate Hydrochloride

- Structure : Lacks the 1-chlorocarbonyl group; contains a protonated amine and methyl ester.

- Reactivity: Less reactive due to the absence of the electrophilic chlorocarbonyl group. Primarily used as a building block for amino acid derivatives.

- Applications : Intermediate in peptide mimetics and protease inhibitors .

b) tert-Butyl 1-(tert-Butoxycarbonyl)azetidine-2-carboxylate

- Structure : Features a tert-butoxycarbonyl (Boc) protecting group instead of chlorocarbonyl.

- Reactivity : Stable under basic conditions but requires acidic deprotection.

- Applications : Used in multistep syntheses requiring temporary amine protection .

c) Azetidine-2-carboxylic Acid

- Reactivity: Limited to carboxylate-mediated reactions (e.g., amidation, esterification).

- Applications: Natural amino acid analogue with applications in antibiotic development .

Pyrrolidine Analogues

a) (S)-Methyl 1-(Chlorocarbonyl)pyrrolidine-2-carboxylate

- Structure : Five-membered pyrrolidine ring instead of azetidine.

- Reactivity : Reduced ring strain compared to azetidine, leading to slower reaction kinetics in amide bond formation.

- Applications : Intermediate in RBP4 antagonists and kinase inhibitors .

b) Methyl Piperidine-2-carboxylate Hydrochloride

Substituent-Driven Comparisons

Key Research Findings

Synthetic Utility : (S)-Methyl 1-(chlorocarbonyl)azetidine-2-carboxylate exhibits superior reactivity in amide couplings compared to pyrrolidine analogues, achieving ≥95% purity in Toxoplasma gondii inhibitor synthesis .

Steric Effects : The azetidine ring’s smaller size increases steric hindrance, slowing rotational isomerism in final products, as observed in complex $^1$H NMR spectra .

Stability : Unlike Boc-protected derivatives, the chlorocarbonyl group avoids deprotection steps but requires careful handling due to moisture sensitivity .

Biological Activity : Azetidine-based compounds show enhanced target binding in antiparasitic agents compared to piperidine derivatives, likely due to rigid conformation .

Biologische Aktivität

(S)-Methyl 1-(chlorocarbonyl)azetidine-2-carboxylate is a compound that has garnered attention due to its potential biological activities. This article summarizes the available research findings, including synthesis methods, biological evaluations, and mechanisms of action, supported by data tables and case studies.

Chemical Structure and Synthesis

The compound belongs to the class of azetidines, which are four-membered cyclic amines. The presence of the chlorocarbonyl group enhances its reactivity, making it a valuable intermediate in organic synthesis. Various synthetic routes have been explored for the preparation of (S)-Methyl 1-(chlorocarbonyl)azetidine-2-carboxylate, often involving the reaction of azetidine derivatives with chlorocarbonyl compounds.

Biological Activity Overview

Research indicates that (S)-Methyl 1-(chlorocarbonyl)azetidine-2-carboxylate exhibits several biological activities:

- Antimicrobial Activity : Studies have shown that this compound possesses significant antimicrobial properties against various bacterial strains. For instance, it has been tested against Staphylococcus aureus and Escherichia coli, demonstrating notable inhibition zones in agar diffusion assays .

- Anticancer Properties : Preliminary studies suggest that (S)-Methyl 1-(chlorocarbonyl)azetidine-2-carboxylate may inhibit the proliferation of cancer cells. In vitro assays on human breast cancer cell lines (e.g., MCF-7) revealed that it can induce apoptosis at certain concentrations .

- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes related to metabolic pathways. For example, it shows potential as an inhibitor of glucosamine-6-phosphate synthase, which is a target for antimicrobial agents .

The mechanisms underlying the biological activities of (S)-Methyl 1-(chlorocarbonyl)azetidine-2-carboxylate are still being elucidated. However, some proposed mechanisms include:

- Enzyme Interaction : The chlorocarbonyl moiety may facilitate nucleophilic attack by active site residues in target enzymes, leading to inhibition.

- Cell Membrane Disruption : The compound's lipophilicity allows it to interact with cell membranes, potentially disrupting their integrity and leading to cell death in microbial organisms.

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

In a recent study, (S)-Methyl 1-(chlorocarbonyl)azetidine-2-carboxylate was administered to MCF-7 cell lines at varying concentrations. The results indicated a dose-dependent increase in apoptosis markers, such as caspase activation and PARP cleavage. This suggests that the compound may serve as a lead for developing new anticancer therapies.

Q & A

Q. How is this compound utilized in the synthesis of complex heterocycles or bioactive molecules?

- Methodological Answer : It serves as a key intermediate in cyclopropane and β-lactam syntheses. For example, coupling with aminocyclopropane carboxylates under Mitsunobu conditions forms strained rings. Conflicting bioactivity data (e.g., antimicrobial assays) are analyzed by verifying stereochemistry and eliminating impurities via preparative TLC .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.